2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Catalog No.
S1489076
CAS No.
61414-16-2
M.F
C24H15N3O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

CAS Number

61414-16-2

Product Name

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

IUPAC Name

4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)

InChI Key

MSFXUHUYNSYIDR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

Synonyms

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine; 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid; 4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

Electrochromic Materials (ECMs):

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (also known as 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid or H3TATB) acts as an electron acceptor in the development of electrochromic materials (ECMs) []. ECMs are materials that exhibit reversible color changes upon application of an electrical potential. This property makes them valuable for various applications, including:

  • Electronic Paper: ECMs can be used to create displays that are similar to traditional paper in terms of flexibility, readability, and low power consumption [].
  • Smart Windows: ECMs can be incorporated into windows to control the amount of light and heat entering a building, improving energy efficiency and occupant comfort [].
  • Energy Storage Devices: ECMs are being explored for use in energy storage devices, such as batteries and supercapacitors, due to their ability to store and release electrical energy [].

Metal-Organic Frameworks (MOFs):

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be used as a linker molecule in the construction of metal-organic frameworks (MOFs) []. MOFs are highly porous materials with a well-defined structure, making them attractive for various applications, including:

  • CO2 Capture and Storage: MOFs based on 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine have shown promising potential for capturing carbon dioxide (CO2) from the atmosphere, which is a key component in mitigating climate change [].
  • Biosensors: MOFs incorporating 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can be used to develop highly sensitive and selective biosensors for the detection of various biological molecules [].

Other Potential Applications:

Research is ongoing to explore other potential applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, such as:

  • Organic Photovoltaics (OPVs): As a component in OPVs, which are devices that convert sunlight into electricity, 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine may contribute to improved efficiency and stability [].
  • Drug Delivery: The properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine are being investigated for its potential use in drug delivery systems.

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is a chemical compound with the molecular formula C24H15N3O6 and a molecular weight of 429.40 g/mol. This compound features a triazine ring substituted with three carboxyphenyl groups, making it structurally unique and versatile for various applications in materials science and chemistry. The presence of carboxylic acid groups enhances its solubility and reactivity, allowing it to participate in various

The mechanism of action of TPT depends on the specific application.

  • In ECMs: TPT's electron-withdrawing character allows it to accept electrons from neighboring molecules upon application of a voltage. This change in electronic state can be reflected in a color change of the material [].
  • In MOFs: TPT acts as a linker molecule, connecting metal clusters within the MOF structure. The carboxylic acid groups can participate in coordination with metal ions, influencing pore size and functionality of the MOF.
Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which may enhance its biological activity.
  • Metal Coordination: The carboxyl groups can coordinate with metal ions, facilitating the formation of metal-organic frameworks .

These reactions are significant for developing new materials and catalysts.

Research indicates that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has potential biological activities. It has been explored for use in luminescent complexes that can be applied in temperature sensing and bioimaging . Its structure allows it to interact with various biological molecules, potentially leading to applications in drug delivery systems or as a therapeutic agent.

The synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine typically involves:

  • Condensation Reactions: This method often uses 4-carboxybenzaldehyde and cyanamide in the presence of a catalyst to form the triazine core.
  • Hydrolysis: Post-condensation hydrolysis may be employed to introduce the carboxylic acid groups effectively.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity .

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has several applications:

  • Material Science: It serves as a building block for creating polymers and metal-organic frameworks.
  • Luminescent Materials: Its complexes are used in ratiometric luminescence for temperature sensing .
  • Catalysis: The compound's ability to coordinate with metals makes it useful in catalytic processes.

Interaction studies have shown that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine can form stable complexes with various metal ions. These interactions are crucial for applications in catalysis and materials development. For instance, studies have highlighted its coordination with lanthanide ions for luminescent applications .

Several compounds share structural similarities with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Bis(2-hydroxy-4-methoxyphenyl)-1,3,5-triazineC20H20N2O4Contains methoxy groups; used as UV stabilizers
2-Chloro-4,6-bis(phenyl)-1,3,5-triazineC15H12ClN3Chlorinated derivative; used as a UV absorber
2-(4-Methoxyphenyl)-4,6-bis-(2-hydroxyphenyl)-1,3,5-triazineC22H20N2O4Incorporates methoxy and hydroxyl groups; used in coatings

Uniqueness of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

What sets 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine apart is its tri-functional carboxylic acid groups that enhance its solubility and reactivity compared to other triazine derivatives. This structural feature allows it to participate more readily in coordination chemistry and organic synthesis.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types